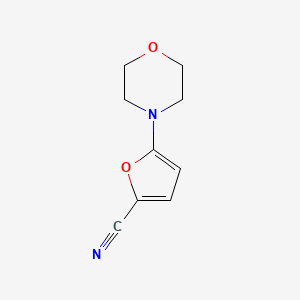

5-Morpholinofuran-2-carbonitrile

説明

5-Morpholinofuran-2-carbonitrile is a heterocyclic compound featuring a furan core (a five-membered aromatic ring with one oxygen atom) substituted at position 5 with a morpholine group (a six-membered saturated ring containing one oxygen and one nitrogen atom) and at position 2 with a carbonitrile (-CN) group. The morpholine moiety enhances solubility and modulates electronic effects, while the carbonitrile group contributes to polar interactions and serves as a reactive handle in further derivatization .

特性

分子式 |

C9H10N2O2 |

|---|---|

分子量 |

178.19 g/mol |

IUPAC名 |

5-morpholin-4-ylfuran-2-carbonitrile |

InChI |

InChI=1S/C9H10N2O2/c10-7-8-1-2-9(13-8)11-3-5-12-6-4-11/h1-2H,3-6H2 |

InChIキー |

LCGYKYZXINBXRE-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1C2=CC=C(O2)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholinofuran-2-carbonitrile typically involves the formation of the furan ring followed by the introduction of the morpholine and nitrile groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide can yield substituted furan derivatives .

Industrial Production Methods: Industrial production of 5-Morpholinofuran-2-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

化学反応の分析

Types of Reactions: 5-Morpholinofuran-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Amines.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: 5-Morpholinof

類似化合物との比較

Core Heterocycle and Substituent Effects

a. Furan vs. Dihydrothiophene/Thiophene Analogs

- 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile (): Core Structure: Partially saturated dihydrothiophene ring (with sulfur) vs. aromatic furan in the target compound. Substituents: Morpholine at position 2 and carbonitrile at position 3. The dihydrothiophene ring is planar, with a dihedral angle of 92.8° between the morpholine plane and the heterocycle .

- (5-Morpholinothiophen-2-yl)methanol (): Core Structure: Thiophene (sulfur-containing aromatic ring) vs. furan. Substituents: Morpholine at position 5 and a hydroxymethyl (-CH2OH) group at position 2. Implications: Thiophene’s higher electron density (due to sulfur’s larger atomic size) may increase nucleophilicity compared to furan derivatives .

b. Chromene and Cyclohexene Derivatives

- 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile (): Core Structure: Cyclohexene fused with a furyl group vs. simple furan. Substituents: Amino (-NH2) and oxo (=O) groups on the cyclohexene ring. Implications: The fused system introduces steric hindrance and additional hydrogen-bonding sites, differing from the planar furan-morpholine arrangement .

- Chromene Derivatives (): Core Structure: Benzopyran (chromene) with amino, hydroxy, and carbonitrile substituents. Substituents: Example: Compound 1E (4-(4-methylphenyl)-substituted chromene). Implications: Extended conjugation in chromenes enhances UV absorption and may influence biological activity compared to smaller furan systems .

Physical and Spectral Properties

Structural Conformation and Reactivity

- Planarity and Dihedral Angles : The dihydrothiophene derivative () exhibits near-orthogonal alignment between the morpholine and heterocycle planes (92.8°), which may sterically hinder interactions at the carbonitrile group . In contrast, the furan-based target compound likely has a more coplanar arrangement, enhancing conjugation.

- Electronic Effects: The electron-withdrawing –CN group in 5-Morpholinofuran-2-carbonitrile may activate the furan ring for electrophilic substitution, whereas the dihydrothiophene analog’s saturation reduces such reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。